molecular formula C10H12F3NO2 B15048127 4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

Cat. No.: B15048127
M. Wt: 235.20 g/mol
InChI Key: WDPKFUVZEWPOGQ-QMMMGPOBSA-N
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Description

4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is a compound that features a trifluoromethyl group attached to a phenol ring, along with an amino and hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino and hydroxypropyl groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

4-[(1S)-1-amino-3-hydroxypropyl]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-5-6(1-2-9(7)16)8(14)3-4-15/h1-2,5,8,15-16H,3-4,14H2/t8-/m0/s1

InChI Key

WDPKFUVZEWPOGQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)C(F)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)O

Origin of Product

United States

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